{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid
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Overview
Description
{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid is a complex organic compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a phenylethyl group and a sulfanylacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Sulfanylacetic Acid Moiety: This step involves the reaction of the purine derivative with thioglycolic acid under controlled conditions to form the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the purine ring, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where various nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Hydroxyl Derivatives: Products of reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry
Material Science: The compound can be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which {[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Structural Complexity : The presence of both a purine ring and a sulfanylacetic acid moiety makes it structurally unique compared to simpler analogs.
- Biological Activity : Its potential enzyme inhibition and antimicrobial properties distinguish it from other compounds in the same family.
This detailed overview provides a comprehensive understanding of {[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H16N4O4S/c1-19-13-12(14(23)18-15(19)24)20(16(17-13)25-9-11(21)22)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,21,22)(H,18,23,24) |
InChI Key |
CBEAHRIXZQTTPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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